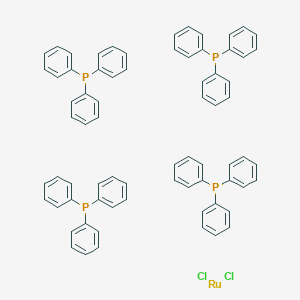
Dichlorotetrakis(triphenylphosphine)ruthenium(II)
説明
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium . It is a reactant for hydroesterification, hydroboration, and oxidation . It is also a catalyst for selective hydrogenation of maleic anhydride or succinic anhydride, synthesis of portions of the natural antibiotic tetrodecamycin, and oxidation of hydroxamic acid .
Molecular Structure Analysis
The molecular formula of Dichlorotetrakis(triphenylphosphine)ruthenium(II) is C72H60Cl2P4Ru . The molecular weight is 1225.15 .Chemical Reactions Analysis
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used in various chemical reactions. It is a reactant for hydroesterification reactions, hydroboration of alkenes, and oxidation of sulfides . It also acts as a catalyst for selective hydrogenation of maleic anhydride or succinic anhydride, synthesis of portions of the natural antibiotic tetrodecamycin, and oxidation of hydroxamic acid .Physical And Chemical Properties Analysis
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a chocolate brown solid that is soluble in organic solvents such as benzene .科学的研究の応用
Selective Hydrogenation
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst for the selective hydrogenation of maleic anhydride or succinic anhydride . This process is crucial in the production of various chemicals and materials.
Synthesis of Natural Antibiotics
This compound plays a significant role in the synthesis of portions of the natural antibiotic tetrodecamycin . Tetrodecamycin is a potent antibiotic, and the ability to synthesize it is valuable in the field of medicine.
Oxidation of Hydroxamic Acid
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used in the oxidation of hydroxamic acid . This reaction is important in organic chemistry and has implications in pharmaceutical research.
Hydroesterification Reactions
This compound is a reactant for hydroesterification reactions . Hydroesterification is a key process in the production of esters, which are used in a wide range of applications, from plastics to pharmaceuticals.
Hydroboration of Alkenes
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used in the hydroboration of alkenes . This reaction is a cornerstone of organic chemistry and is used in the synthesis of a wide variety of organic compounds.
Oxidation of Sulfides
Lastly, this compound is used in the oxidation of sulfides . This reaction is important in the field of inorganic chemistry and is used in the production of various sulfur-containing compounds.
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact or if inhaled, seek medical advice immediately .
特性
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNHEPSSHYXTG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60Cl2P4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475129 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
CAS RN |
15555-77-8 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in the context of norbornene polymerization?
A1: The research highlights that Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits a "considerably high activity" for the polymerization of norbornene []. This finding is particularly interesting because it demonstrates the potential of this ruthenium complex as a catalyst for producing polymers with specific properties.
Q2: How does the activity of Dichlorotetrakis(triphenylphosphine)ruthenium(II) compare to other ruthenium complexes mentioned in the study?
A2: The study investigates several ruthenium complexes and their catalytic activity in norbornene polymerization. While Dichlorotetrakis(triphenylphosphine)ruthenium(II) shows high activity, it's important to note that other complexes like Dichloro(2,7-dimethylocta-2,6-diene-1,8-diyl)-(triphenylphosphine)ruthenium(IV) also demonstrate high yields in polymerizing norbornene []. This suggests that the specific ligands attached to the ruthenium center play a crucial role in determining the catalytic efficiency and ultimately influence the properties of the resulting polymer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




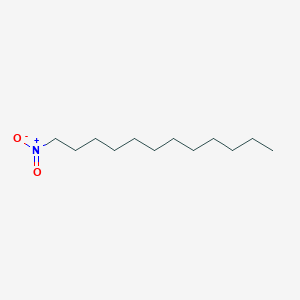




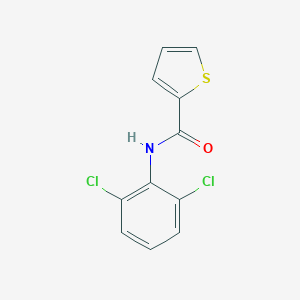
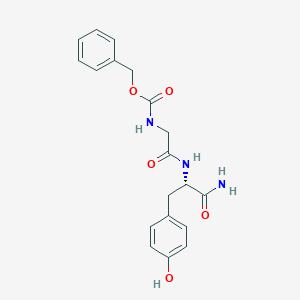

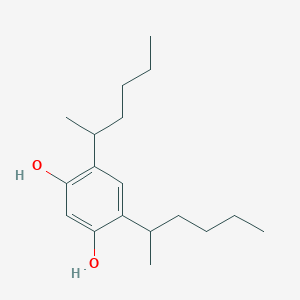
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

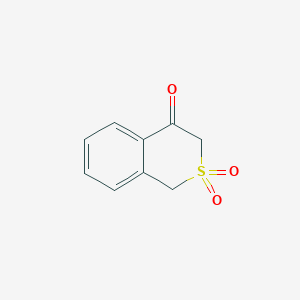
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)